1-cyclohexyltetrazole-5-thiol
Description
1-Cyclohexyltetrazole-5-thiol is a heterocyclic compound characterized by a tetrazole ring substituted at the 1-position with a cyclohexyl group and at the 5-position with a thiol (-SH) moiety. This structure confers unique reactivity and physicochemical properties, making it valuable in organic synthesis and pharmaceutical research.
Applications may include roles as intermediates in cephalosporin antibiotics or polymerization agents, as inferred from studies on structurally related thiol-containing tetrazoles .
Properties
IUPAC Name |
1-cyclohexyltetrazole-5-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4S/c12-7-8-9-10-11(7)6-4-2-1-3-5-6/h6H,1-5H2,(H,8,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYPTOJTJONMJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N2C(=NN=N2)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of the compound with Chemical Abstracts Service number 300866 involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound.
Industrial Production Methods: In industrial settings, the production of the compound with Chemical Abstracts Service number 300866 is scaled up to meet the demands of various applications. This involves optimizing the reaction conditions and using large-scale reactors to produce the compound efficiently. The industrial production methods ensure that the compound is produced in sufficient quantities while maintaining high quality and consistency.
Chemical Reactions Analysis
Types of Reactions: The compound with Chemical Abstracts Service number 300866 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound for different applications.
Common Reagents and Conditions: Common reagents used in the reactions involving the compound with Chemical Abstracts Service number 300866 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from the reactions involving the compound with Chemical Abstracts Service number 300866 depend on the specific reaction conditions and reagents used. These products can have different chemical properties and applications, making the compound versatile for various uses.
Scientific Research Applications
The compound with Chemical Abstracts Service number 300866 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, the compound is used to investigate biological pathways and molecular interactions. In medicine, the compound has potential therapeutic applications, including drug development and disease treatment. Additionally, the compound is used in industry for various applications, such as material science and chemical manufacturing.
Mechanism of Action
The mechanism of action of the compound with Chemical Abstracts Service number 300866 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological and chemical effects, depending on the specific application of the compound.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their distinguishing features:
Key Observations :
- Lipophilicity : The cyclohexyl group in this compound likely improves membrane permeability compared to phenyl or methyl substituents.
- Reactivity : 1-Substituted tetrazole-5-thiols react with trichloroethylene to form S-dichlorovinyl derivatives, whereas 5-substituted tetrazoles yield mixtures of 1- and 2-dichlorovinyl products. The cyclohexyl derivative may exhibit similar reactivity but with altered kinetics due to steric effects .
Thermal Stability and Reactivity
- Thermal Stability : 5-Substituted-2-dichlorovinyltetrazoles (e.g., derivatives of 5-methyltetrazoles) are thermally unstable but polymerize readily. By contrast, 1-substituted analogues like this compound may demonstrate greater stability due to reduced ring strain and steric shielding of the thiol group .
- Polymerization Potential: Dichlorovinyl derivatives of 1-substituted tetrazoles are less prone to decomposition, suggesting that this compound could serve as a stable monomer in polymerization reactions .
Physical and Spectroscopic Properties
Comparative data from synthesized analogues (e.g., 1-aryl-5-methyltetrazoles) highlight trends:
*Predicted based on aliphatic substituent effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
